molecular formula C5H5F2IN2 B2354336 4-(Difluoromethyl)-3-iodo-1-methylpyrazole CAS No. 2137519-48-1

4-(Difluoromethyl)-3-iodo-1-methylpyrazole

Cat. No. B2354336
M. Wt: 258.01
InChI Key: CNQDYRKAHZQDFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials, including the specific reagents and conditions required for each step .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It could involve techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other chemicals. This can help to understand its reactivity and stability, and can guide the design of new reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Application 1: Cyclooxygenase-2 Inhibitor

  • Summary of the Application : 4-Difluoromethyl pyrazole derivatives, including 4-(Difluoromethyl)-3-iodo-1-methylpyrazole, have been studied as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in inflammation and pain .
  • Methods of Application or Experimental Procedures : The study involved molecular docking simulations and Density Functional Theory (DFT) to examine the binding interactions of 4-difluoromethyl pyrazole derivatives with the major protease (PDB:3LN1). The compounds were assessed for their potential binding mechanisms and strengths within the receptor’s binding site .
  • Results or Outcomes : The study found that among the designed compounds, 3a and 3f showed the highest docking score, leading to high affinity toward 3LN1. An energy score of -6.9765 Cal/mol of ligand 3g suggests a strong and advantageous binding affinity, with the negative number indicating stability .

Application 2: Late-stage Difluoromethylation

  • Summary of the Application : The difluoromethyl group significantly influences the parent pyrazole molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives . This process is known as late-stage difluoromethylation .
  • Methods of Application or Experimental Procedures : The process involves the introduction of difluoromethyl groups in the last stages of synthetic protocols .
  • Results or Outcomes : The incorporation of the difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of the compounds, both of which are critical considerations in the field of medication design .

Application 3: Anti-Inflammatory Agent

  • Summary of the Application : The 4-difluoromethyl pyrazole derivatives, including “4-(Difluoromethyl)-3-iodo-1-methylpyrazole”, have shown potential to display several biological activities, including anti-inflammatory properties .
  • Methods of Application or Experimental Procedures : The study involved molecular docking simulations and Density Functional Theory (DFT) to examine the binding interactions of 4-difluoromethyl pyrazole derivatives .
  • Results or Outcomes : The strong affinity of the compounds was attributed to the existence of three hydrogen bonds and several hydrophobic interactions between the drug and the essential amino acid residues of the receptor .

Application 4: Antifungal Agent

  • Summary of the Application : The 4-difluoromethyl pyrazole derivatives, including “4-(Difluoromethyl)-3-iodo-1-methylpyrazole”, have shown potential to display several biological activities, including antifungal properties .
  • Methods of Application or Experimental Procedures : The study involved molecular docking simulations and Density Functional Theory (DFT) to examine the binding interactions of 4-difluoromethyl pyrazole derivatives .
  • Results or Outcomes : The strong affinity of the compounds was attributed to the existence of three hydrogen bonds and several hydrophobic interactions between the drug and the essential amino acid residues of the receptor .

Application 5: Antibacterial Agent

  • Summary of the Application : The 4-difluoromethyl pyrazole derivatives, including “4-(Difluoromethyl)-3-iodo-1-methylpyrazole”, have shown potential to display several biological activities, including antibacterial properties .
  • Methods of Application or Experimental Procedures : The study involved molecular docking simulations and Density Functional Theory (DFT) to examine the binding interactions of 4-difluoromethyl pyrazole derivatives .
  • Results or Outcomes : The strong affinity of the compounds was attributed to the existence of three hydrogen bonds and several hydrophobic interactions between the drug and the essential amino acid residues of the receptor .

Application 6: Anticancer Agent

  • Summary of the Application : The 4-difluoromethyl pyrazole derivatives, including “4-(Difluoromethyl)-3-iodo-1-methylpyrazole”, have shown potential to display several biological activities, including anticancer properties .
  • Methods of Application or Experimental Procedures : The study involved molecular docking simulations and Density Functional Theory (DFT) to examine the binding interactions of 4-difluoromethyl pyrazole derivatives .
  • Results or Outcomes : The strong affinity of the compounds was attributed to the existence of three hydrogen bonds and several hydrophobic interactions between the drug and the essential amino acid residues of the receptor .

Safety And Hazards

This involves assessing the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This could involve predicting or suggesting future research directions, such as potential applications of the compound, or new reactions that could be developed .

properties

IUPAC Name

4-(difluoromethyl)-3-iodo-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2IN2/c1-10-2-3(4(6)7)5(8)9-10/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQDYRKAHZQDFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)I)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)-3-iodo-1-methyl-1H-pyrazole

CAS RN

2137519-48-1
Record name 4-(difluoromethyl)-3-iodo-1-methyl-1H-pyrazole
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